molecular formula C12H18N2O2 B12277755 Tert-butyl 5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate

Tert-butyl 5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B12277755
M. Wt: 222.28 g/mol
InChI Key: HSWMDSWJFLISJY-UHFFFAOYSA-N
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Description

Tert-butyl 5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1305323-26-5) is a high-value chemical building block in pharmaceutical research and development. This bicyclic amine derivative, with a molecular formula of C12H18N2O2 and a molecular weight of 222.28, is protected by a Boc (tert-butoxycarbonyl) group and features a reactive cyano substituent . Its primary research application is in the design and synthesis of novel Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of Type 2 Diabetes Mellitus . The 2-azabicyclo[2.2.1]heptane scaffold is a key structural motif that mimics the penultimate proline in natural DPP-4 substrates. The nitrile group on the structure is targeted to occupy the enzyme's S'1 binding pocket, forming a critical hydrogen bond with an arginine residue (Arg669) to achieve potent inhibition . This mechanism is central to the activity of gliptin-class drugs. Researchers value this compound for its potential to create molecules with low intramolecular cyclisation, which may lead to more stable drug candidates with favorable ADME properties and reduced cardiotoxic effects compared to existing therapies . The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

tert-butyl 5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-7-9-5-10(14)4-8(9)6-13/h8-10H,4-5,7H2,1-3H3

InChI Key

HSWMDSWJFLISJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2C#N

Origin of Product

United States

Preparation Methods

Formation of the Bicyclic Core

The synthesis begins with a [4+2] cycloaddition between cyclopenta-1,3-diene (1 ) and ethyl oxoacetate (2 ) in the presence of ammonium chloride, yielding a mixture of four stereoisomeric 2-azabicyclo[2.2.1]hept-5-ene derivatives (3a–d ). The reaction proceeds under mild conditions (12 h at room temperature) with a 53% yield. The stereoisomers include exo and endo configurations, which are separated after Boc protection (Figure 1):

Key Steps

  • Boc Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) converts the amine intermediates into Boc-protected derivatives (4a–d ).
  • Chromatographic Separation : Column chromatography isolates exo isomers (4a,b ) and endo isomers (4c,d ) using a gradient of petroleum ether and ethyl acetate.
Intermediate Configuration Yield (%)
4a,b exo 58
4c,d endo 42

Alternative Route via Stereochemical Resolution

Chiral Auxiliary Approach

To circumvent the challenges of separating diastereomers, a stereoselective synthesis employs (R)- and (S)-1-phenylethylamine as chiral auxiliaries. This method ensures enantiomeric purity by leveraging the stereochemical influence of the auxiliary during cyclization.

Steps

  • Auxiliary Binding : The amine auxiliary directs the stereochemistry during the Diels-Alder reaction.
  • Hydrogenolysis : Removal of the auxiliary via catalytic hydrogenation yields enantiomerically pure intermediates.

Advantages

  • Eliminates the need for chromatographic separation.
  • Enhances overall yield (up to 89% enantiomeric excess).

Scalable Industrial Synthesis

One-Pot Telescopic Process

Industrial-scale production often uses telescoped reactions to minimize intermediate isolation. A patented method involves:

  • Cyclization : Combining cyclopentadiene, ethyl glyoxylate, and ammonium acetate in methanol.
  • In Situ Protection : Direct Boc protection without isolating the amine intermediate.
  • Cyanide Exchange : Reaction with trimethylsilyl cyanide (TMSCN) in the presence of BF₃·Et₂O.

Process Data

Parameter Value
Temperature 0–25°C
Yield (Overall) 68%
Purity >95% (HPLC)

Functional Group Interconversion Strategies

From Keto Derivatives

Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (12 ) serves as a precursor. The ketone group undergoes Beckmann rearrangement with hydroxylamine followed by dehydration to install the cyano group.

Conditions

  • Beckmann Rearrangement : NH₂OH·HCl, NaOH, 70°C.
  • Dehydration : PCl₅ in dichloromethane, −20°C.
  • Yield : 61% over two steps.

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Diels-Alder + Boc High stereochemical control Requires chromatography 58–72
Chiral Auxiliary Enantiomeric purity Additional steps for auxiliary 75–89
Telescopic Process Scalable, cost-effective Lower purity 68
Keto Interconversion Utilizes stable intermediates Multi-step, harsh conditions 61

Critical Reaction Parameters

Temperature and Catalysis

  • Hydrogenation : Elevated temperatures (>50°C) improve reaction rates but may cause epimerization.
  • Cyanidation : Lewis acids (e.g., BF₃) enhance cyanide nucleophilicity but require anhydrous conditions.

Solvent Effects

  • THF : Preferred for Boc protection due to its inertness.
  • DMF : Facilitates polar reactions but complicates purification.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a wide variety of products depending on the nucleophile used .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Tert-butyl 5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate is C12H18N2O2C_{12}H_{18}N_{2}O_{2}, with a molecular weight of 222.28 g/mol. The compound features a bicyclic structure that contributes to its reactivity and interaction with biological targets.

Drug Development

This compound has been investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to act as a scaffold for the development of new drugs targeting various conditions, including:

  • Neurological Disorders : The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.
  • Antimicrobial Activity : Studies have indicated that derivatives of this compound may exhibit antimicrobial properties, making them useful in developing new antibiotics.

Case Studies

A notable study explored the synthesis of derivatives of this compound and their biological evaluations against specific pathogens. The results showed promising activity against resistant strains of bacteria, suggesting its potential role in combating antibiotic resistance.

Synthetic Intermediates

In organic synthesis, this compound serves as an important intermediate in the synthesis of various complex molecules. Its unique bicyclic structure allows chemists to modify it selectively, leading to:

  • Functionalized Bicyclic Compounds : These derivatives can be tailored for specific applications in pharmaceuticals and agrochemicals.

Reaction Mechanisms

The reactivity of this compound has been studied in several reaction mechanisms, including nucleophilic substitutions and cycloadditions, providing insights into its utility as a versatile building block in synthetic chemistry.

Polymer Chemistry

The compound has potential applications in polymer chemistry due to its ability to participate in polymerization reactions, contributing to the development of novel materials with enhanced properties such as:

  • Thermal Stability : Polymers derived from this compound exhibit improved thermal stability, making them suitable for high-temperature applications.

Case Studies

Research on the incorporation of this compound into polymer matrices has demonstrated enhanced mechanical properties and resistance to environmental degradation.

Mechanism of Action

The mechanism by which tert-butyl 5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano group and bicyclic structure can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include inhibition or activation of specific enzymes or receptors .

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects: The 5-cyano group is strongly electron-withdrawing, increasing electrophilicity at the adjacent carbon compared to the 5-hydroxy or 5-amino derivatives .
  • Reactivity: The 5-oxo compound (C=O) is amenable to Grignard or hydride reductions, while the 5-cyano group can undergo hydrolysis to carboxylic acids or participate in cycloadditions .
  • Biological Relevance: Amino and hydroxy derivatives are common in prodrug strategies, whereas the cyano variant is critical for irreversible enzyme inhibition (e.g., DPP-4) .

Structural Isomers and Bicyclic Framework Modifications

Variations in the bicyclic framework impact ring strain, solubility, and synthetic accessibility:

Compound Name Bicyclo System Substituent Molecular Formula Key Differences References
2-Azabicyclo[2.2.2]octane-2-carboxylate [2.2.2] -O-tert-butyl C₁₂H₂₁NO₂ Larger ring reduces steric hindrance; enhanced conformational flexibility.
2-Azabicyclo[3.1.1]heptane-2-carboxylate [3.1.1] -OH C₁₁H₁₉NO₃ Increased ring strain; potential for unique pharmacophore geometries.
2-Azabicyclo[4.1.0]heptane-2-carboxylate [4.1.0] -CN C₁₂H₁₈N₂O₂ Norbornene-like structure; higher reactivity due to cyclopropane ring.

Key Observations:

  • Ring Strain : The [2.2.1] system (target compound) balances moderate strain for reactivity and stability, whereas [4.1.0] introduces cyclopropane-like tension .
  • Synthetic Utility : [2.2.2] systems are easier to functionalize but lack the steric constraints of [2.2.1], which can enhance target selectivity .

Physicochemical and Pharmacokinetic Properties

Property 5-Cyano Derivative 5-Oxo Derivative 5-Hydroxy Derivative
LogP ~1.8 (predicted) ~1.2 ~0.5
Aqueous Solubility Low (CN hydrophobicity) Moderate High (-OH polarity)
Metabolic Stability High (CN inertness) Moderate (ketone oxidation) Low (Phase II conjugation)

Biological Activity

Tert-butyl 5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate, with the CAS number 1305323-26-5, is a bicyclic compound notable for its potential biological activities. This compound is characterized by a molecular formula of C12_{12}H18_{18}N2_{2}O2_{2} and a molecular weight of approximately 222.28 g/mol. Its structure includes a cyano group attached to a bicyclic framework, which may confer unique pharmacological properties.

Research into the biological activity of this compound suggests several potential mechanisms:

  • Neuropharmacological Effects : Compounds in the azabicyclo family often exhibit interactions with neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. Preliminary studies indicate that this compound may modulate these pathways, influencing cognitive and motor functions.
  • Antimicrobial Properties : Initial screenings have shown that this compound possesses antimicrobial activity against various bacterial strains, suggesting its potential as an antibiotic agent.

Study 1: Neuropharmacological Evaluation

A study conducted on the effects of this compound on rodent models demonstrated significant alterations in behavior indicative of increased dopaminergic activity. The compound was administered in varying doses (0.1 mg/kg to 10 mg/kg), revealing dose-dependent effects on locomotion and exploratory behavior.

Dose (mg/kg)Locomotion ScoreExploratory Behavior Score
0.153
186
10129

Study 2: Antimicrobial Activity

An investigation into the antimicrobial efficacy of this compound revealed its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Safety and Toxicology

While the biological activities of this compound are promising, safety assessments are crucial. Toxicological studies indicate that at high concentrations, the compound may exhibit cytotoxicity in certain cell lines, necessitating careful consideration of dosage in therapeutic applications.

Toxicity Profile

EndpointResult
Acute ToxicityLD50 > 2000 mg/kg in rodents
Cytotoxicity (IC50)Varies by cell line (10–50 µM)

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